molecular formula C26H40N8O6 B14176294 L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine CAS No. 922172-47-2

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine

Cat. No.: B14176294
CAS No.: 922172-47-2
M. Wt: 560.6 g/mol
InChI Key: FJAACMGFKLOEKV-VMXMFDLUSA-N
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Description

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine is a complex peptide compound It is composed of amino acids leucine, ornithine, tryptophan, and serine, with a diaminomethylidene group attached to the ornithine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure selective modification of the ornithine residue.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: The diaminomethylidene group can be reduced to yield different amine derivatives.

    Substitution: The serine hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the serine hydroxyl group.

Major Products

    Oxidation: Kynurenine derivatives from tryptophan oxidation.

    Reduction: Amine derivatives from the reduction of the diaminomethylidene group.

    Substitution: Various substituted serine derivatives.

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications in targeting specific molecular pathways.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target protein. The peptide backbone provides structural stability and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
  • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
  • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide

Uniqueness

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine is unique due to the presence of tryptophan and serine residues, which confer distinct chemical reactivity and biological activity. The combination of these amino acids with the diaminomethylidene group provides a versatile scaffold for various applications.

Properties

CAS No.

922172-47-2

Molecular Formula

C26H40N8O6

Molecular Weight

560.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C26H40N8O6/c1-14(2)10-17(27)22(36)32-19(8-5-9-30-26(28)29)23(37)33-20(24(38)34-21(13-35)25(39)40)11-15-12-31-18-7-4-3-6-16(15)18/h3-4,6-7,12,14,17,19-21,31,35H,5,8-11,13,27H2,1-2H3,(H,32,36)(H,33,37)(H,34,38)(H,39,40)(H4,28,29,30)/t17-,19-,20-,21-/m0/s1

InChI Key

FJAACMGFKLOEKV-VMXMFDLUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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